2-(3-Fluoroanilino)-2-phenylindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoroanilino)-2-phenylindene-1,3-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with benzaldehyde to form a Schiff base, followed by cyclization and oxidation steps to yield the final indan-1,3-dione structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted indan-1,3-dione derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Fluoroanilino)-2-phenylindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
2-Phenyl-indan-1,3-dione: Lacks the fluorine and phenylamino groups, resulting in different reactivity and applications.
3-Fluoroaniline: While it shares the fluorine substitution, it does not have the indan-1,3-dione structure.
Benzaldehyde derivatives: These compounds are often used as starting materials in the synthesis of 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione.
Uniqueness: The presence of both the fluorine atom and the phenylamino group in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14FNO2 |
---|---|
Molecular Weight |
331.3g/mol |
IUPAC Name |
2-(3-fluoroanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C21H14FNO2/c22-15-9-6-10-16(13-15)23-21(14-7-2-1-3-8-14)19(24)17-11-4-5-12-18(17)20(21)25/h1-13,23H |
InChI Key |
UFRMDALLNMCXDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.